tert-Butyl 4'-bromomethyl-3',5'-difluorobiphenyl-2-carboxylate
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Overview
Description
tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate: is an organic compound with the molecular formula C17H17BrF2O2. This compound is notable for its biphenyl structure, which includes a tert-butyl ester group, a bromomethyl group, and two fluorine atoms. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents such as toluene or ethanol, and bases like potassium carbonate or sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium iodide or potassium iodide in polar aprotic solvents like acetone or DMF.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium iodide would yield the corresponding iodide derivative .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties. Researchers use it to develop new drugs and therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and specialty chemicals. Its unique structure allows for the creation of materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical synthesis .
Comparison with Similar Compounds
tert-Butyl 4-(bromomethyl)benzoate: Similar in structure but lacks the biphenyl component.
1-Bromo-4-tert-butylbenzene: Contains a bromomethyl group but does not have the carboxylate ester or fluorine atoms.
Uniqueness: tert-Butyl 4’-(bromomethyl)-3’,5’-difluoro-[1,1’-biphenyl]-2-carboxylate is unique due to its combination of functional groups, which provide a balance of reactivity and stability. The presence of both bromomethyl and difluoro groups allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry .
Properties
Molecular Formula |
C18H17BrF2O2 |
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Molecular Weight |
383.2 g/mol |
IUPAC Name |
tert-butyl 2-[4-(bromomethyl)-3,5-difluorophenyl]benzoate |
InChI |
InChI=1S/C18H17BrF2O2/c1-18(2,3)23-17(22)13-7-5-4-6-12(13)11-8-15(20)14(10-19)16(21)9-11/h4-9H,10H2,1-3H3 |
InChI Key |
FKPZANYEMCQSBD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C2=CC(=C(C(=C2)F)CBr)F |
Origin of Product |
United States |
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